2-Benzylidene-4-phenylbut-3-ynal 2-Benzylidene-4-phenylbut-3-ynal
Brand Name: Vulcanchem
CAS No.: 399513-62-3
VCID: VC20579470
InChI: InChI=1S/C17H12O/c18-14-17(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,13-14H
SMILES:
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol

2-Benzylidene-4-phenylbut-3-ynal

CAS No.: 399513-62-3

Cat. No.: VC20579470

Molecular Formula: C17H12O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

2-Benzylidene-4-phenylbut-3-ynal - 399513-62-3

Specification

CAS No. 399513-62-3
Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
IUPAC Name 2-benzylidene-4-phenylbut-3-ynal
Standard InChI InChI=1S/C17H12O/c18-14-17(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,13-14H
Standard InChI Key MWJKKZZKWMMUBK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=C(C=O)C#CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s IUPAC name, 2-benzylidene-4-phenylbut-3-ynal, reflects its hybrid structure:

  • A benzylidene group (C₆H₅–CH=) at position 2.

  • A butynal backbone (HC≡C–CH₂–CHO) with a phenyl group at position 4.
    This arrangement creates an extended π-conjugated system, enhancing its electrophilicity at the aldehyde group and enabling resonance stabilization .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight232.28 g/mol
LogP3.32
Polar Surface Area17.07 Ų
CAS Number399513-62-3

The moderate lipophilicity (LogP = 3.32) suggests balanced solubility in polar and nonpolar solvents, ideal for organic synthesis.

Spectroscopic Validation

Spectroscopic techniques, including NMR and IR, confirm the compound’s structure. The aldehyde proton resonates near δ 9.8–10.2 ppm in ¹H NMR, while the conjugated alkynyl and aromatic protons appear between δ 7.2–7.8 ppm . IR spectra show strong absorption bands for the carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups .

Synthesis Methodologies

Three-Step Catalytic Route

A robust synthesis involves:

  • Aldol Condensation: 2-(Triphenylphosphoranylidene)acetaldehyde reacts with cinnamaldehyde derivatives in toluene at 120°C to form α,β-unsaturated enals .

  • Bromination: Treatment with triphenylphosphine hydrobromide (PPh₃·HBr) in DMSO introduces a bromine atom at the β-position .

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with phenylacetylene installs the terminal alkyne, yielding 2-benzylidene-4-phenylbut-3-ynal .

Key Reaction Conditions:

  • Catalysts: Pd(PPh₃)₄ and CuI.

  • Solvents: THF/Et₃N (2:1 ratio).

  • Yield: ~65–75% after chromatography .

Alternative Pathways

Microwave-assisted synthesis and organocatalytic methods have been explored to reduce reaction times and improve enantioselectivity in derivatives .

Reactivity and Mechanistic Behavior

Electrophilic Activation

The aldehyde group acts as an electrophilic site, participating in:

  • Nucleophilic Additions: Amines and alcohols form Schiff bases or hemiacetals.

  • Cycloadditions: [2+4] reactions with dienes under N-heterocyclic carbene (NHC) catalysis yield bicyclic products .

Alkyne Reactivity

The terminal alkyne undergoes:

  • Cross-Coupling: Suzuki-Miyaura and Sonogashira reactions for carbon–carbon bond formation.

  • Cyclization: Gold-catalyzed annulations to form aromatic heterocycles .

Applications in Organic Synthesis

Catalytic Asymmetric Synthesis

The compound serves as a dienophile in NHC-catalyzed asymmetric [2+4] cycloadditions, producing chiral cyclohexenes with >90% enantiomeric excess (ee) .

Medicinal Chemistry Probes

Derivatives exhibit inhibitory activity against kinases and proteases, though full pharmacological profiles remain under investigation.

Recent Advancements and Mechanistic Insights

Non-Covalent Activation Modes

Studies suggest that NHC catalysts engage 2-benzylidene-4-phenylbut-3-ynal via hydrogen bonding rather than covalent interactions, a departure from traditional enal activation mechanisms .

Base-Mediated Selectivity

The enantioselectivity of cycloadditions is highly sensitive to base additives, with K₃PO₄ yielding superior results compared to Na₂CO₃ .

Challenges and Future Directions

Scalability Constraints

Current synthetic routes require chromatographic purification, limiting industrial-scale production. Flow chemistry approaches are being tested to address this .

Underexplored Biological Targets

Screening against epigenetic regulators (e.g., HDACs, bromodomains) could unlock therapeutic applications.

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